molecular formula C14H13N3O2 B1666677 Benzoic acid, m-((p-methylaminophenyl)azo)- CAS No. 69321-23-9

Benzoic acid, m-((p-methylaminophenyl)azo)-

Cat. No. B1666677
CAS RN: 69321-23-9
M. Wt: 255.27 g/mol
InChI Key: CHIBMAIXHZCOMZ-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, m-((p-methylaminophenyl)azo)- is a bioactive chemical.

Scientific Research Applications

Organometallic Ruthenium Nitrosyl Complexes

Rajan Kumar et al. (2017) discussed the synthesis of organometallic ruthenium nitrosyl complexes using an azo dye derivative as a ligand, highlighting its potential in photoinduced nitric oxide delivery and anti-proliferation activity studies against various cancer cell lines (Rajan Kumar et al., 2017).

Metal Ion Complexes of Azo Ligands

A study by Al-Hamdani et al. (2016) synthesized and characterized metal ion complexes using a new azo ligand derived from benzoic acid, showing potential in various spectroscopic applications (Al-Hamdani et al., 2016).

Binding Sites Characterization

The competitive binding of drugs with an azo derivative on serum albumin was studied by Sakurai et al. (1981), providing insights into drug-protein interactions and pharmacodynamics (Sakurai et al., 1981).

Azo Compound as Acid-Base Indicator

Kofie et al. (2016) evaluated the use of a synthesized azo compound as a potential acid-base indicator in titrimetric assays, suggesting its application in chemical analysis (Kofie et al., 2016).

Photocatalytic Degradation of Azo Dye

Abd Alrazzak et al. (2021) researched the photocatalytic degradation of a new azo dye using metal oxide semiconductors, highlighting applications in environmental remediation (Abd Alrazzak et al., 2021).

NLO Polymers with Nematic Phase

Sandhya et al. (2003) synthesized nonlinear optical polymers with azobenzene mesogens derived from hydroxyphenylazobenzoic acid, demonstrating enhanced NLO response due to liquid-crystalline phase (Sandhya et al., 2003).

Electrochemical Cleavage of Azo Bond

Mandić et al. (2004) explored the electrochemical reduction of azo-benzoic acids, providing insights into the mechanism of azo bond cleavage relevant in chemical synthesis and environmental studies (Mandić et al., 2004).

Polybenzoxazines from Azo-Carboxylic Acid

Mohamed et al. (2015) synthesized and characterized benzoxazine derivatives containing azobenzene and carboxylic acid units, paving the way for applications in surface properties and specific interactions (Mohamed et al., 2015).

properties

CAS RN

69321-23-9

Product Name

Benzoic acid, m-((p-methylaminophenyl)azo)-

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

3-[[4-(methylamino)phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C14H13N3O2/c1-15-11-5-7-12(8-6-11)16-17-13-4-2-3-10(9-13)14(18)19/h2-9,15H,1H3,(H,18,19)

InChI Key

CHIBMAIXHZCOMZ-WUKNDPDISA-N

SMILES

CNC1=CC=C(C=C1)N=NC2=CC=CC(=C2)C(=O)O

Canonical SMILES

CNC1=CC=C(C=C1)N=NC2=CC=CC(=C2)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzoic acid, m-((p-methylaminophenyl)azo)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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